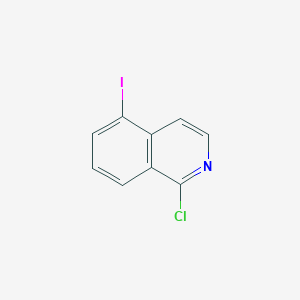

1-Chloro-5-iodoisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-5-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClIN. It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-5-iodoisoquinoline can be synthesized through various methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, starting with 1-chloroisoquinoline, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . Another method involves the palladium-catalyzed coupling of 1-chloroisoquinoline with an iodoarene under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-5-iodoisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts with bases like potassium carbonate in solvents like dimethylformamide.

Major Products:

- Substituted isoquinolines

- Oxidized or reduced isoquinoline derivatives

- Coupled products with various aryl or alkyl groups

Wissenschaftliche Forschungsanwendungen

1-Chloro-5-iodoisoquinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-chloro-5-iodoisoquinoline depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved vary based on the compound’s structure and the biological context .

Vergleich Mit ähnlichen Verbindungen

- 1-Chloroisoquinoline

- 5-Iodoisoquinoline

- 1-Bromo-5-iodoisoquinoline

- 1-Chloro-5-bromoisoquinoline

Comparison: 1-Chloro-5-iodoisoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions.

Biologische Aktivität

1-Chloro-5-iodoisoquinoline is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C₉H₅ClIN

- Molecular Weight : 289.5 g/mol

- CAS Number : 1379322-93-6

This compound features a chloro group at position 1 and an iodo group at position 5 of the isoquinoline structure, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity, particularly against lung (HOP-62), colon (HCT-116), and breast (MCF-7) cancer cells.

| Cell Line | GI50 (μM) | Activity Level |

|---|---|---|

| Lung HOP-62 | 0.010 | High |

| Colon HCT-116 | 0.030 | High |

| Breast MCF-7 | 0.013 | High |

The compound's mechanism appears to involve the inhibition of topoisomerase I (Top1), a crucial enzyme in DNA replication and repair. Compounds with similar structures have been shown to induce DNA damage selectively in cancer cells while sparing normal cells, suggesting a therapeutic window for potential anticancer applications .

This compound acts primarily as a Top1 inhibitor, disrupting DNA replication processes. This interference leads to increased DNA damage and subsequent apoptosis in cancerous cells. The compound has also shown moderate inhibitory activity against tyrosyl-DNA phosphodiesterases (TDP1 and TDP2), which are involved in DNA damage repair mechanisms .

Structure-Activity Relationship (SAR)

The structural variations of isoquinoline derivatives significantly influence their biological activity. For instance, substituents at different positions on the isoquinoline ring can enhance or diminish anticancer activity. Systematic SAR studies have indicated that specific modifications can lead to improved selectivity and potency against various cancer cell lines .

Case Studies

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various isoquinoline derivatives, this compound was found to be among the most potent compounds tested, with an IC50 value significantly lower than that of standard chemotherapeutics like camptothecin .

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity of this compound against prostate cancer cell lines, revealing a selectivity index greater than 190-fold when compared to non-cancerous cells. This highlights its potential as a targeted therapy with reduced side effects .

Eigenschaften

IUPAC Name |

1-chloro-5-iodoisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTSURVEHDDGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.